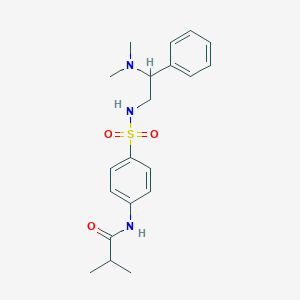

N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, primarily as antibiotics .

Chemical Reactions Analysis

Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can undergo hydrolysis under acidic or alkaline conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, sulfonamides tend to be crystalline solids at room temperature, and they are typically soluble in organic solvents .作用機序

DASB acts as a selective serotonin reuptake inhibitor (N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide), binding to the serotonin transporter (SERT) in the brain and preventing the reuptake of serotonin into presynaptic neurons. This results in an increase in extracellular serotonin levels, which is thought to be responsible for the therapeutic effects of N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramides in treating depression and other neurological disorders.

Biochemical and Physiological Effects

DASB has been shown to have a number of biochemical and physiological effects, including increasing extracellular serotonin levels in the brain, reducing symptoms of depression and anxiety, and improving cognitive function in certain populations. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.

実験室実験の利点と制限

One of the main advantages of using DASB in lab experiments is its high selectivity for SERT, which allows for accurate visualization of serotonin transporter distribution in the brain. Additionally, DASB has a relatively long half-life, which allows for extended imaging sessions. However, the use of DASB in lab experiments is limited by its high cost and the need for specialized equipment and expertise in radiotracer imaging.

将来の方向性

There are a number of potential future directions for research involving DASB, including investigating its use as a diagnostic tool for neurological disorders, exploring its potential for use in combination with other therapies, and investigating its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of DASB and its potential as a therapeutic agent for neurological disorders.

合成法

The synthesis of DASB involves several steps, including the reaction of 4-nitrophenylsulfonamide with 2-dimethylaminoethyl chloride to form 4-(2-dimethylaminoethylsulfonamido)phenol. The resulting compound is then reacted with isobutyryl chloride to form N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide.

科学的研究の応用

DASB has been used extensively in neuroimaging studies to investigate the role of serotonin in various neurological disorders, including depression, anxiety, and obsessive-compulsive disorder. By binding to SERT, DASB allows researchers to visualize the distribution of serotonin transporters in the brain, providing valuable insights into the underlying mechanisms of these disorders.

Safety and Hazards

特性

IUPAC Name |

N-[4-[[2-(dimethylamino)-2-phenylethyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-15(2)20(24)22-17-10-12-18(13-11-17)27(25,26)21-14-19(23(3)4)16-8-6-5-7-9-16/h5-13,15,19,21H,14H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQICLNTQYGTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2855778.png)

![diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2855783.png)

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855784.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2855796.png)

![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/no-structure.png)

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)